Serinamide
CAS No.: 6791-49-7
Cat. No.: VC1971155
Molecular Formula: C3H8N2O2
Molecular Weight: 104.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6791-49-7 |
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Molecular Formula | C3H8N2O2 |
Molecular Weight | 104.11 g/mol |
IUPAC Name | (2S)-2-amino-3-hydroxypropanamide |
Standard InChI | InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 |
Standard InChI Key | MGOGKPMIZGEGOZ-UHFFFAOYSA-N |
SMILES | C(C(C(=O)N)N)O |
Canonical SMILES | C(C(C(=O)N)N)O |
Introduction
Physical and Chemical Properties
Serinamide exhibits distinct physical and chemical characteristics that contribute to its utility in biochemical applications. The base compound has a molecular weight of 104.11 g/mol and exists as a crystalline solid under standard conditions .
Structural Characteristics
The molecular formula of serinamide is C3H8N2O2, with the following structural features:
Structural Parameter | Value/Description |
---|---|
Molecular Formula | C3H8N2O2 |
Molecular Weight | 104.11 g/mol |
IUPAC Name | (2S)-2-amino-3-hydroxypropanamide |
Functional Groups | Amino (-NH2), Hydroxyl (-OH), Amide (-CONH2) |
InChI | InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 |
SMILES Notation | C(C@@HN)O |
The three-dimensional structure of serinamide features a chiral center at the alpha carbon, giving rise to its stereoisomeric forms .
Physicochemical Properties
While the free base form of serinamide has limited documentation regarding its physicochemical properties, its hydrochloride salt forms are well-characterized:
Property | L-Serinamide Hydrochloride | D-Serinamide Hydrochloride |
---|---|---|
CAS Number | 65414-74-6 | 122702-20-9 |
Molecular Weight | 140.57 g/mol | 140.57 g/mol |
Molecular Formula | C3H9ClN2O2 | C3H9ClN2O2 |
Melting Point | 185-188°C | Not available |
Physical Form | Crystals or crystalline powder | Not specified |
Color | Red to purple | Not specified |
Optical Activity | [α]20/D +14°, c = 1 in H2O | Not available |
Solubility | Water-soluble | Water-soluble |
Storage Conditions | Dark place, inert atmosphere, room temperature | 2-8°C |
The hydrochloride salts of serinamide demonstrate improved stability and solubility compared to the free base, which explains their prevalent use in research and pharmaceutical applications .
Stereochemistry and Isomers
Serinamide exhibits stereoisomerism due to the presence of a chiral carbon atom, resulting in L- and D-enantiomers with distinct biological activities and applications.
L-Serinamide
L-serinamide corresponds to the natural L-configuration found in amino acids. It is derived from L-serine and maintains the (S)-absolute configuration at the alpha carbon. L-serinamide hydrochloride is commercially available and has been extensively studied for its biological activities .
D-Serinamide
D-serinamide represents the mirror image of L-serinamide with (R)-absolute configuration at the alpha carbon. D-serinamide hydrochloride is also commercially available but has been less extensively studied than its L-counterpart. The biological significance of D-serinamide is linked to the growing recognition of D-amino acids in physiological processes, particularly in neurological systems .
Synthesis Methods
Several synthetic routes have been developed for the preparation of serinamide and its derivatives, with varying degrees of efficiency and applicability.
Aminolysis of Amino Esters
One efficient method for synthesizing serinamide involves the aminolysis of N-unsubstituted α-amino esters. For example, L-2-amino-3-hydroxy-N-pentylpropanamide (a specific serinamide derivative) has been prepared through a "one-pot" process from L-serine methyl ester with a yield of 81% and >99% enantiomeric excess .
Amidation Reactions
N-substituted serinamides can be synthesized through various amidation reactions. One documented approach is the synthesis of N-lauroyl serinamide through:
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Reaction of serine with methyl laurate
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Amidation reaction of serine with lauroyl chloride
These methods produced N-lauroyl serinamide with yields of 73.86% and 93.75%, respectively. The resulting compound demonstrated potential as an oil-in-water emulsifier with hydrophilic-lipophilic balance (HLB) values of 6.54 and 7.27 for the two synthetic routes .
Peptide Coupling Approaches
Serinamide derivatives have also been prepared using peptide coupling methodologies. This approach is particularly useful for creating conjugates with other biomolecules or pharmaceutical agents. For instance, combretastatin-serinamide conjugates have been synthesized using Fmoc-L-ser(Ac)-OH and propylphosphonic anhydride (T3P) as coupling agents .
Table showing comparative synthesis methods:
Synthesis Method | Starting Materials | Conditions | Yield | Product |
---|---|---|---|---|
Aminolysis | L-serine methyl ester | One-pot process | 81% | L-2-Amino-3-hydroxy-N-pentylpropanamide |
Amidation (Route 1) | Serine + Methyl laurate | Not specified | 73.86% | N-lauroyl serinamide |
Amidation (Route 2) | Serine + Lauroyl chloride | Not specified | 93.75% | N-lauroyl serinamide |
Peptide Coupling | Fmoc-L-ser(Ac)-OH + Amine | T3P, Et3N | Variable | Serinamide conjugates |
Biological Activity and Applications
Serinamide and its derivatives exhibit diverse biological activities that make them valuable in several applications ranging from pharmaceutical research to material science.
Neurological Implications
The biological significance of serinamide is closely related to the role of serine and its derivatives in neurological processes. L-serine, the parent compound of L-serinamide, has demonstrated neuroprotective properties and has been utilized in treating various neurological diseases including epilepsy and Alzheimer's Disease .
Research indicates that D-serine levels and metabolism are altered in several neurological conditions:
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In Alzheimer's Disease (AD), studies have shown conflicting results regarding D-serine levels in cerebrospinal fluid and serum, but a 2021 study found that serum D-serine levels increased significantly as AD progressed
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In schizophrenia, patients showed higher serum levels of D-amino acid oxidase (DAAO), the enzyme responsible for D-serine breakdown, and lower levels of D-serine and serine racemase
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In epilepsy models, D-serine immunoreactivity increased in astrocytes following status epilepticus, with concurrent increases in serine racemase activity
While these studies focus primarily on serine rather than serinamide specifically, they suggest potential roles for serinamide derivatives in neurological applications.
Pharmaceutical Applications
Serinamide derivatives have found applications in pharmaceutical research and drug development:
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As conjugates with active pharmaceutical ingredients to improve solubility and bioavailability
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As components in peptide-based drugs and biologics
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As structural elements in enzyme inhibitors and receptor modulators
A notable example is tirzepatide, a GIP and GLP-1 receptor agonist that incorporates L-serinamide in its chemical structure. This compound has been investigated for treating type 2 diabetes and obesity .
Industrial and Material Applications
N-lauroyl serinamide has shown promise as an emulsifier for oil-in-water systems, with potential applications in:
The amphiphilic nature of serinamide derivatives, combining hydrophilic and lipophilic components, makes them valuable in surfactant chemistry and interface science.
Analytical Methods
Various analytical techniques have been employed to characterize serinamide and its derivatives, ensuring their identity, purity, and structural integrity.
Spectroscopic Methods
Infrared (IR) spectroscopy has been used to identify key functional groups in serinamide derivatives. For example, N-lauroyl serinamide exhibits characteristic carbonyl amide group vibration absorption at wavenumbers of 1624.96 cm⁻¹ or 1631.78 cm⁻¹, depending on the synthetic route .
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about serinamide compounds, allowing confirmation of:
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Carbon skeleton and connectivity
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Presence and position of functional groups
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Stereochemical configuration
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Purity assessment
Mass spectrometry (MS) enables precise molecular weight determination and structural elucidation through fragmentation patterns. High-resolution MS can distinguish between closely related serinamide derivatives and identify impurities or degradation products.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to:
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Assess the purity of serinamide preparations
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Monitor reaction progress during synthesis
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Separate serinamide from related compounds
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Quantify serinamide in complex mixtures
HPLC coupled with mass spectrometry (LC-MS/MS) offers particularly powerful capabilities for analyzing serinamide in biological matrices or pharmaceutical formulations.
Enantiomeric Analysis
Given the stereoisomerism of serinamide, techniques for distinguishing and quantifying L- and D-enantiomers are crucial. These include:
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Chiral HPLC with specialized stationary phases
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Circular dichroism (CD) spectroscopy
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Optical rotation measurements
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Enzymatic assays specific to L- or D-isomers
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